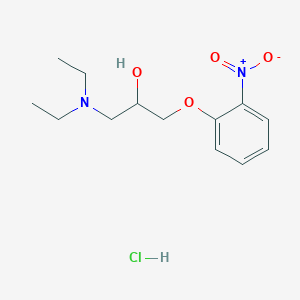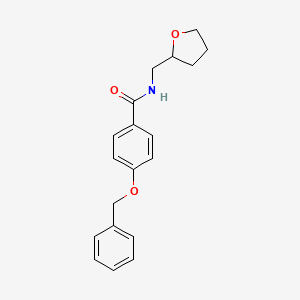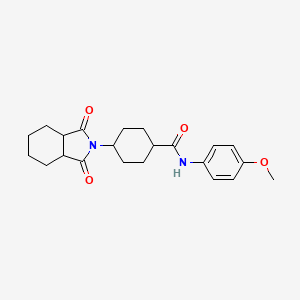
1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat hypertension, angina, and other cardiovascular diseases. It was first synthesized in the 1960s by James W. Black and his team at Imperial Chemical Industries (ICI) in the United Kingdom. Propranolol has since become one of the most widely prescribed medications in the world, with millions of people using it to manage their cardiovascular conditions.
Mécanisme D'action
The mechanism of action of 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride involves its binding to the beta-adrenergic receptors in the heart and blood vessels, which blocks the action of adrenaline and other stress hormones. This leads to a reduction in heart rate and blood pressure, and an increase in blood flow to the heart. Propranolol also has some non-selective beta-blocker activity, which can result in side effects such as bronchospasm and hypoglycemia.
Biochemical and Physiological Effects
Propranolol has a number of biochemical and physiological effects on the body, including the inhibition of the sympathetic nervous system, the reduction of circulating catecholamines, and the modulation of calcium and potassium channels in the heart. These effects result in a decrease in heart rate, cardiac output, and blood pressure, and an increase in coronary blood flow. Propranolol also has some antiarrhythmic effects, which can be beneficial for patients with certain types of arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
Propranolol has several advantages for use in laboratory experiments, including its well-established pharmacology, its availability in both oral and injectable formulations, and its relatively low cost. However, there are also some limitations to its use, such as its potential for non-specific effects on other beta-adrenergic receptors, its potential for inducing bronchospasm in susceptible individuals, and its potential for interactions with other medications.
Orientations Futures
There are several potential future directions for research on 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride, including:
1. Investigating its potential therapeutic applications in other areas, such as anxiety disorders, migraine headaches, and cancer.
2. Developing new formulations of 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride that can improve its pharmacokinetics and bioavailability.
3. Studying its effects on different populations, such as children, pregnant women, and the elderly.
4. Exploring its potential for use in combination with other medications, such as antiarrhythmics and antihypertensives.
5. Investigating its potential for use in the prevention of cardiovascular diseases, such as atherosclerosis and heart failure.
Conclusion
In conclusion, 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride is a widely used beta-blocker medication that has been extensively studied for its therapeutic effects on various cardiovascular diseases. Its mechanism of action involves the blocking of beta-adrenergic receptors in the heart and blood vessels, which leads to a reduction in heart rate and blood pressure, and an increase in blood flow to the heart. Propranolol has several advantages for use in laboratory experiments, but also has some limitations that need to be taken into account. There are several potential future directions for research on 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride, including its potential therapeutic applications in other areas, the development of new formulations, and the investigation of its effects on different populations.
Applications De Recherche Scientifique
Propranolol has been extensively studied for its therapeutic effects on various cardiovascular diseases, including hypertension, angina, and arrhythmias. It works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and blood pressure, and improves blood flow to the heart. In addition to its cardiovascular effects, 1-(diethylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride has also been shown to have potential therapeutic applications in other areas, such as anxiety disorders, migraine headaches, and even cancer.
Propriétés
IUPAC Name |
1-(diethylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4.ClH/c1-3-14(4-2)9-11(16)10-19-13-8-6-5-7-12(13)15(17)18;/h5-8,11,16H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDCUXPTUVKUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=CC=C1[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-methyl-2-oxo-2-phenylethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3978777.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(2-furoyl)piperazine](/img/structure/B3978785.png)
![N-[3-(acetylamino)phenyl]-3-phenylbutanamide](/img/structure/B3978789.png)
![N-(sec-butyl)-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B3978798.png)
![N-[2-(dimethylamino)ethyl]-N-ethyl-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3978806.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978811.png)
![3-(2-methoxyphenyl)-5-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3978816.png)
![3-{4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B3978825.png)


